molecular formula C21H18N2O2 B1312933 (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate CAS No. 205688-13-7

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Cat. No. B1312933
M. Wt: 330.4 g/mol
InChI Key: ALQJHOXOLDYSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate” is a chemical compound with the CAS Number: 205688-13-7 . It has a molecular weight of 330.39 and its IUPAC name is 9H-fluoren-9-ylmethyl 4-aminophenylcarbamate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H18N2O2/c22-14-9-11-15 (12-10-14)23-21 (24)25-13-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20/h1-12,20H,13,22H2, (H,23,24) . This code provides a standard way to encode the compound’s molecular structure using text.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 511.0±33.0 °C and a predicted density of 1.293±0.06 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Application 1: Precolumn Derivatization of Amines for HPLC and Fluorescent Detection

  • Summary of Application: 9-Fluorenylmethyl chloroformate is used as a reagent in the precolumn derivatization of amines for High Performance Liquid Chromatography (HPLC) and fluorescent detection .
  • Methods of Application: The compound is used to react with amines in the sample before it is injected into the HPLC system. This derivatization process enhances the detection and separation of amines during the HPLC analysis .
  • Results or Outcomes: The use of this compound improves the sensitivity and selectivity of HPLC analysis for amines, providing more accurate and reliable results .

Application 2: Derivatizing Amino Acids for HPLC Analysis

  • Summary of Application: 9-Fluorenylmethyl chloroformate is used for derivatizing amino acids for HPLC analysis .
  • Methods of Application: The compound reacts with the amino acids in the sample, changing their chemical properties. This makes the amino acids more amenable to separation and detection in the HPLC system .
  • Results or Outcomes: The derivatization of amino acids enhances their detection and quantification in HPLC analysis, leading to more precise and accurate results .

Application 3: Solid-Phase Peptide Synthesis

  • Summary of Application: 9-Fluorenylmethyl chloroformate is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis .
  • Methods of Application: The compound is used to protect the amino group of amino acids during the synthesis of peptides. This allows for the selective addition of amino acids in the desired sequence .
  • Results or Outcomes: The use of this compound allows for the efficient synthesis of peptides with a specific sequence of amino acids .

Application 4: Oligonucleotide Synthesis

  • Summary of Application: 9-Fluorenylmethyl chloroformate is used in oligonucleotide synthesis .
  • Methods of Application: The compound is used to protect the amino group of nucleotides during the synthesis of oligonucleotides. This allows for the selective addition of nucleotides in the desired sequence .
  • Results or Outcomes: The use of this compound allows for the efficient synthesis of oligonucleotides with a specific sequence of nucleotides .

Application 5: Capillary Electrophoresis

  • Summary of Application: 9-Fluorenylmethyl chloroformate is used in capillary electrophoresis .
  • Methods of Application: The compound is used to react with analytes in the sample before it is injected into the capillary electrophoresis system. This derivatization process enhances the detection and separation of analytes during the analysis .
  • Results or Outcomes: The use of this compound improves the sensitivity and selectivity of capillary electrophoresis analysis, providing more accurate and reliable results .

Application 6: Base Sensitive Amino Protecting Group for Solid-Phase Peptide Synthesis

  • Summary of Application: 9-Fluorenylmethyl chloroformate is used as a base sensitive amino protecting group for solid-phase peptide synthesis .
  • Methods of Application: The compound is used to protect the amino group of amino acids during the synthesis of peptides. This allows for the selective addition of amino acids in the desired sequence .
  • Results or Outcomes: The use of this compound allows for the efficient synthesis of peptides with a specific sequence of amino acids .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13,22H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQJHOXOLDYSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466321
Record name (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

CAS RN

205688-13-7
Record name (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

TFA (55.30 mL, 717.76 mmol, 15.0 eq) is added at 0° C. to a stirred solution of (tert-butoxy)-N-{4-[(fluoren-9-ylmethoxy)carbonylamino]phenyl}carboxamide (20.60 g, 47.85 mmol, 1.0 eq) in CH2Cl2 (900 mL). The resulting solution is allowed to warm to room temperature. After stirring overnight at room temperature, the reaction mixture is concentrated to dryness and the residue is triturated in water. Then the mixture is filtered to afford 15.80 g of the expected crude product as a white powder.
Name
Quantity
55.3 mL
Type
reactant
Reaction Step One
Name
(tert-butoxy)-N-{4-[(fluoren-9-ylmethoxy)carbonylamino]phenyl}carboxamide
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-((9-Fluorenylmethyloxycarbonyl)amino)aniline is prepared from p-phenylenediamine (2.16 g, 0.02 mole) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (6.75 g, 0.02 mole) in dioxane-water (1:1). Purification is achieved by crystallization. This product is coupled to BOC-L-Glu-α-O-Benzyl using HOBT/DCC. After the usual work-up, the fully-protected amino acid derivative is dissolved in MeOH and treated with hydrogen gas at 1 atmosphere pressure in the presence of palladium-on-carbon catalyst until hydrogen consumption is complete (about 2 hours). Following the usual workup, the starting material:
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate

Citations

For This Compound
1
Citations
E Serrao, ZL Xu, B Debnath, F Christ, Z Debyser… - Bioorganic & medicinal …, 2013 - Elsevier
Though much progress has been made in the inhibition of HIV-1 integrase catalysis, clinical resistance mutations have limited the promise of long-term drug prescription. Consequently, …
Number of citations: 50 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.